

# 5-Azaspiro[2.4]heptane-7-carboxamide Hydrochloride: Structural Architecture & Synthetic Utility

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## Compound of Interest

Compound Name: 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride

Cat. No.: B13503113

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## Executive Summary

**5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride** is a bicyclic heterocycle characterized by a spiro-junction between a cyclopropane ring and a pyrrolidine ring. It serves as a conformationally restricted amino acid pharmacophore. Unlike its regioisomer, the proline-derived 6-carboxylic acid (a key intermediate in Ledipasvir synthesis), the 7-carboxamide derivative places the functional group beta to the nitrogen atom, offering unique vector alignment for drug-target interactions.

Property	Details
Chemical Name	5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride
Molecular Formula	C <sub>7</sub> H <sub>13</sub> ClN <sub>2</sub> O (Salt) / C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O (Free Base)
Molecular Weight	176.64 g/mol (HCl salt)
Core Scaffold	5-Azaspiro[2.4]heptane
Key Functional Groups	Secondary amine (protonated), Primary amide, Spiro-cyclopropane
Primary Application	Medicinal chemistry building block (HCV, Quinolone antibiotics)

## Molecular Architecture & Stereochemistry

The molecule is built upon the 5-azaspiro[2.4]heptane skeleton.<sup>[1][2][3]</sup> The rigidity of the spiro linkage reduces the conformational entropy of the pyrrolidine ring, often enhancing the binding affinity and metabolic stability of the final drug candidate.

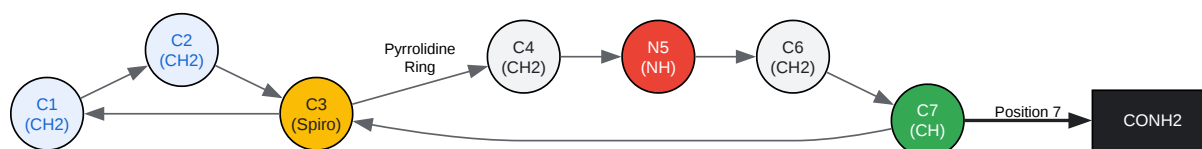
## Structural Numbering & Connectivity

Correct IUPAC numbering is critical for distinguishing this compound from the Ledipasvir intermediate (6-substituted).

- Positions 1–2: Cyclopropane methylene carbons.<sup>[4]</sup>
- Position 3: Spiro quaternary carbon.
- Position 5: Nitrogen atom (secondary amine).
- Position 7: Chiral center bearing the carboxamide group.

Connectivity Path: The amide group is located at C7, which is adjacent to the spiro carbon (C3) and beta to the nitrogen (N5). This contrasts with proline analogs where the carboxylate is at C6 (alpha to nitrogen).

## Diagram: Structural Connectivity



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Caption: Connectivity map of 5-azaspiro[2.4]heptane-7-carboxamide. Note the amide attachment at C7, adjacent to the spiro center.

## Synthetic Methodology

The synthesis of the 7-substituted isomer typically diverges from the 6-substituted (proline) route. A robust method involves the construction of the spiro system via cyclopropanation or cyclization of linear precursors.

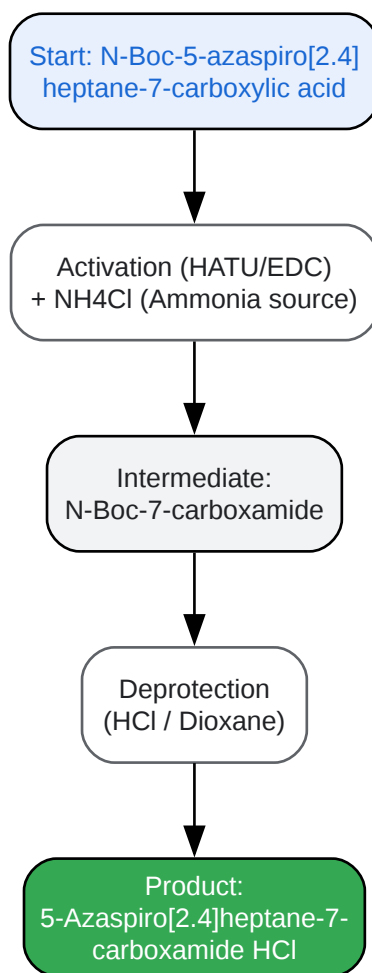
## Synthesis Pathway (Acid to Amide)

The most direct route to the hydrochloride salt involves the conversion of the parent carboxylic acid (CAS 2137944-58-0) or its ester.

Protocol:

- Activation: The starting material, 5-azaspiro[2.4]heptane-7-carboxylic acid (N-protected, e.g., Boc), is dissolved in DMF.
- Coupling: Reagents such as HATU or EDC/HOBt are added, followed by ammonium chloride (source of  $\text{NH}_3$ ) and a base (DIPEA).
- Deprotection: The N-Boc intermediate is treated with 4M HCl in dioxane.
- Salt Formation: The product precipitates as the hydrochloride salt.

## Diagram: Synthetic Logic



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Caption: Standard synthetic workflow for converting the carboxylic acid precursor to the target amide hydrochloride.

## Analytical Characterization

To validate the structure and purity of the compound, the following analytical signatures are used.

### Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR ( $\text{D}_2\text{O}$ , 400 MHz):
  - Cyclopropane protons (C1, C2): Distinct multiplets in the high-field region (0.6 – 1.2 ppm). The spiro-fusion creates a diastereotopic environment, often splitting these into four

distinct signals.

- Pyrrolidine protons (C4, C6): Multiplets between 3.0 – 3.6 ppm (adjacent to Nitrogen).
- Methine proton (C7): A doublet of doublets (or multiplet) around 2.8 – 3.2 ppm, depending on stereochemistry.
- <sup>13</sup>C NMR:
  - Carbonyl (CONH<sub>2</sub>): ~170–175 ppm.
  - Spiro Carbon (C3): Quaternary signal, typically 20–30 ppm.

## Mass Spectrometry (LC-MS)[7]

- Ionization: ESI+ (Electrospray Ionization).
- Observed Mass: [M+H]<sup>+</sup> = 141.1 m/z (Free base MW = 140.18).
- Salt Verification: Presence of chloride ion can be confirmed via silver nitrate test or ion chromatography.

## Stability & Handling

- Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic. It must be stored in a desiccator.
- Storage: -20°C is recommended for long-term stability to prevent hydrolysis of the amide or degradation of the strained cyclopropane ring.
- Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (hexane, ether).

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- 2. 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C<sub>19</sub>H<sub>18</sub>ClF<sub>2</sub>N<sub>3</sub>O<sub>3</sub> | CID 9822794 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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